molecular formula C20H18N4O4 B2395835 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1421450-02-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide

Numéro de catalogue: B2395835
Numéro CAS: 1421450-02-3
Poids moléculaire: 378.388
Clé InChI: DXFPEYAJOUSCDD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound characterized by its intricate molecular structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is often achieved through a reaction involving catechol and an appropriate alkylating agent under controlled conditions. The pyrimidinone ring is then constructed through a cyclization reaction involving a β-keto ester and a pyridine derivative. The final step involves the coupling of these two intermediates using a suitable amide-forming reagent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form benzoquinone derivatives.

  • Reduction: The pyrimidinone ring can be reduced to form pyrimidinol derivatives.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Benzoquinone derivatives.

  • Reduction: Pyrimidinol derivatives.

  • Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

This compound has shown potential in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.

  • Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.

Comparaison Avec Des Composés Similaires

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline

  • 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines

  • 1-benzo[d][1,3]dioxol-5-yl-indoles

Uniqueness: This compound stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its biological activity make it a valuable compound for further research and development.

Activité Biologique

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide, with CAS number 1211211-96-9, is a compound that has garnered attention for its potential biological activities. Its unique structure combines a benzo[d][1,3]dioxole moiety with a pyrimidine derivative, suggesting a multifaceted mechanism of action that may influence various biological pathways.

The molecular formula of this compound is C15H15N3O4C_{15}H_{15}N_{3}O_{4} with a molecular weight of 301.30 g/mol. The structure consists of a benzo[d][1,3]dioxole group attached to an acetamide linked to a pyrimidine derivative, which is pivotal for its biological interactions.

PropertyValue
CAS Number1211211-96-9
Molecular FormulaC₁₅H₁₅N₃O₄
Molecular Weight301.30 g/mol

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds structurally similar to this compound. These include:

  • Anticancer Activity : Compounds with similar scaffolds have demonstrated significant antitumor effects. For example, derivatives of benzo[d][1,3]dioxole have shown IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines such as HepG2 and HCT116 .
  • Antimicrobial Properties : The incorporation of the pyridine and pyrimidine rings has been linked to enhanced antimicrobial activity against a range of pathogens .
  • Antioxidant Effects : Some derivatives exhibit substantial antioxidant properties, potentially through mechanisms involving the inhibition of lipid peroxidation and scavenging free radicals .

Anticancer Mechanisms

A study evaluating the anticancer properties of related compounds demonstrated that certain derivatives inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway. This was evidenced by alterations in the expression of Bcl-2 family proteins and activation of caspases during treatment .

Antimicrobial Activity

Research into the antimicrobial potential of similar compounds revealed that modifications at specific positions on the pyrimidine ring enhanced activity against Gram-positive and Gram-negative bacteria. For instance, compounds exhibiting substitutions at the 4-position showed improved efficacy compared to their unsubstituted counterparts .

Antioxidant Studies

In antioxidant assays using DPPH and ABTS methods, compounds analogous to this compound exhibited significant radical scavenging activities with EC50 values indicating potent antioxidant capacity .

Q & A

Basic Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound integrates a benzo[d][1,3]dioxole moiety linked to a pyridinyl-pyrimidinone core via an acetamide bridge. The benzo[d][1,3]dioxole enhances lipophilicity, potentially improving membrane permeability, while the pyrimidinone and pyridine groups offer hydrogen-bonding and π-π stacking interactions with biological targets . The acetamide linker provides conformational flexibility, critical for target engagement.

Q. What are standard synthetic protocols for this compound?

Synthesis typically involves:

  • Step 1: Condensation of a pyridinyl-pyrimidinone precursor with bromoacetamide derivatives under basic conditions (e.g., NaH in DMF) .
  • Step 2: Coupling the intermediate with a benzo[d][1,3]dioxole-containing amine via HATU or HBTU-mediated amidation in polar aprotic solvents (e.g., DMF or DCM) .
  • Step 3: Purification via column chromatography and characterization using 1H/13C NMR, HRMS, and HPLC (purity >90%) .

Q. Which characterization techniques are essential for confirming its structure?

  • NMR Spectroscopy: Assigns proton and carbon environments (e.g., δ ~6.8–8.6 ppm for aromatic protons) .
  • HRMS: Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • HPLC: Ensures purity (>95% by reverse-phase C18 columns) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization requires:

  • Catalyst Selection: HATU over HBTU for higher amidation efficiency .
  • Solvent Effects: DMF improves solubility of intermediates compared to ethanol .
  • Temperature Control: Maintain 0–5°C during condensation to minimize side reactions .
  • Inert Atmosphere: Use N2/Ar to prevent oxidation of sensitive intermediates .
ParameterOptimal ConditionImpact on Yield
CatalystHATU+15–20%
SolventDMF+10%
Temperature0–5°C+5–8%

Q. How does this compound interact with biological targets, and what assays validate its activity?

The compound likely inhibits kinases or GPCRs due to its pyrimidinone core and aromatic motifs. Key assays include:

  • Enzyme Inhibition: IC50 determination via fluorescence-based kinase assays (e.g., ADP-Glo™) .
  • Receptor Binding: Radioligand displacement studies (e.g., [3H]-labeled antagonists) .
  • Cellular Uptake: Confocal microscopy with fluorescent analogs to assess permeability .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay Conditions: Variability in buffer pH or ATP concentrations in kinase assays .
  • Compound Purity: Batch-to-batch impurities (e.g., <90% purity) altering off-target effects .
  • Cell Line Differences: Genetic variability in target expression levels . Mitigation: Standardize protocols (e.g., CLIA guidelines) and validate purity via LC-MS .

Q. What computational methods support its structure-activity relationship (SAR) analysis?

  • Molecular Docking: Predict binding poses with targets (e.g., AutoDock Vina) using PyMOL visualization .
  • QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS) .

Q. Methodological Guidance

Q. What strategies improve its solubility for in vivo studies?

  • Prodrug Design: Introduce phosphate esters at the pyrimidinone oxygen .
  • Formulation: Use cyclodextrin-based nanoencapsulation or PEGylation .
  • Co-solvents: Employ DMSO/water mixtures (≤10% DMSO) for IV administration .

Q. How can metabolic stability be assessed preclinically?

  • Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-13-8-19(26)24(20(23-13)15-4-6-21-7-5-15)11-18(25)22-10-14-2-3-16-17(9-14)28-12-27-16/h2-9H,10-12H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFPEYAJOUSCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.